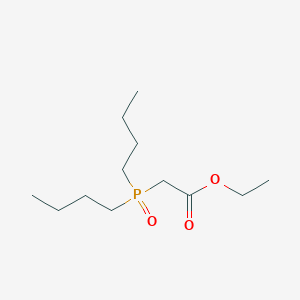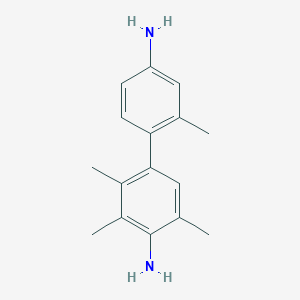![molecular formula C18H20Br2O3 B14737318 1-(3-Bromopropoxy)-4-[4-(3-bromopropoxy)phenoxy]benzene CAS No. 6334-19-6](/img/structure/B14737318.png)
1-(3-Bromopropoxy)-4-[4-(3-bromopropoxy)phenoxy]benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Bromopropoxy)-4-[4-(3-bromopropoxy)phenoxy]benzene is an organic compound that belongs to the class of brominated ethers. These compounds are often used in various chemical reactions and have applications in different fields such as materials science, pharmaceuticals, and organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Bromopropoxy)-4-[4-(3-bromopropoxy)phenoxy]benzene typically involves the reaction of 4-(3-bromopropoxy)phenol with 1,3-dibromopropane in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to maximize yield and purity would be essential.
Analyse Des Réactions Chimiques
Types of Reactions
1-(3-Bromopropoxy)-4-[4-(3-bromopropoxy)phenoxy]benzene can undergo various types of chemical reactions, including:
Nucleophilic substitution: The bromine atoms can be replaced by other nucleophiles.
Oxidation: The compound can be oxidized to form corresponding phenols or quinones.
Reduction: The bromine atoms can be reduced to form the corresponding hydrocarbons.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other nucleophiles.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products
Nucleophilic substitution: Products depend on the nucleophile used.
Oxidation: Phenols or quinones.
Reduction: Hydrocarbons.
Applications De Recherche Scientifique
Chemistry: Used as an intermediate in organic synthesis.
Biology: Potential use in the development of bioactive molecules.
Medicine: Could be explored for pharmaceutical applications.
Industry: Used in the production of advanced materials and polymers.
Mécanisme D'action
The mechanism of action for this compound would depend on its specific application
Molecular targets: Enzymes, receptors, and other proteins.
Pathways involved: Signal transduction pathways, metabolic pathways, etc.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(3-Bromopropoxy)-4-phenoxybenzene
- 1-(3-Bromopropoxy)-4-[4-(2-bromopropoxy)phenoxy]benzene
- 1-(2-Bromopropoxy)-4-[4-(3-bromopropoxy)phenoxy]benzene
Uniqueness
1-(3-Bromopropoxy)-4-[4-(3-bromopropoxy)phenoxy]benzene is unique due to its specific substitution pattern, which can influence its reactivity and applications compared to other similar compounds.
Propriétés
Numéro CAS |
6334-19-6 |
|---|---|
Formule moléculaire |
C18H20Br2O3 |
Poids moléculaire |
444.2 g/mol |
Nom IUPAC |
1-(3-bromopropoxy)-4-[4-(3-bromopropoxy)phenoxy]benzene |
InChI |
InChI=1S/C18H20Br2O3/c19-11-1-13-21-15-3-7-17(8-4-15)23-18-9-5-16(6-10-18)22-14-2-12-20/h3-10H,1-2,11-14H2 |
Clé InChI |
BYSWXMQDQWORLO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1OCCCBr)OC2=CC=C(C=C2)OCCCBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


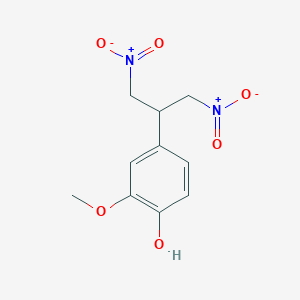
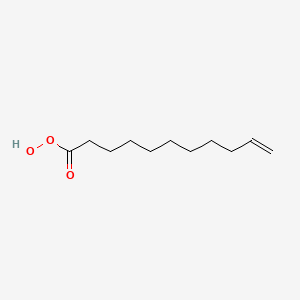

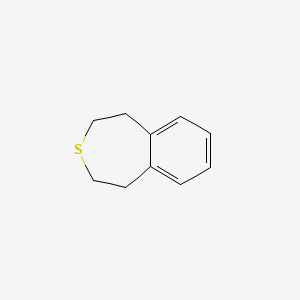
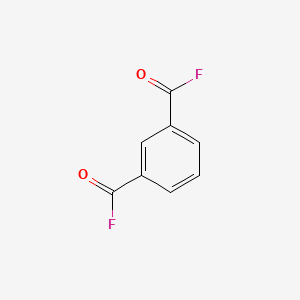
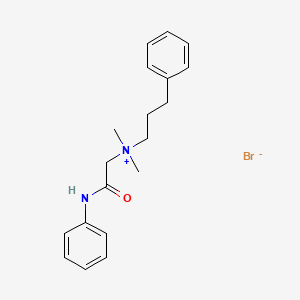
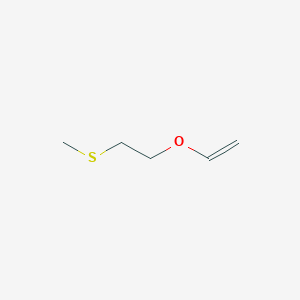
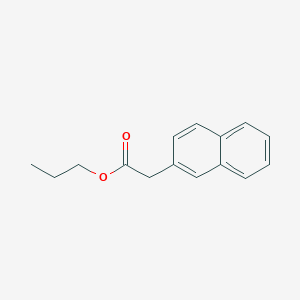

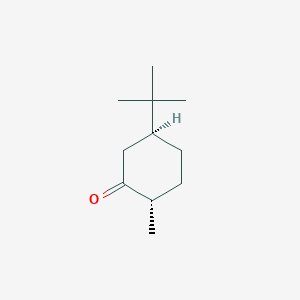
![1-[4-Chloro-3-(2,5-dioxopyrrol-1-yl)phenyl]pyrrole-2,5-dione](/img/structure/B14737292.png)
